molecular formula C14H18N2O B7500913 N,N-diethyl-1-methylindole-3-carboxamide

N,N-diethyl-1-methylindole-3-carboxamide

Cat. No.: B7500913
M. Wt: 230.31 g/mol
InChI Key: ZIPQBIFTODRTQG-UHFFFAOYSA-N
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Description

N,N-Diethyl-1-methylindole-3-carboxamide is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmacology, known for its versatility and ability to interact with a wide array of biological targets . Researchers investigate this class of compounds for its potential application in multiple therapeutic areas. Indole-3-carboxamide derivatives have demonstrated substantial promise in antimicrobial research. Compounds featuring this core structure have shown potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli , as well as antifungal activity . The mechanism of action is believed to involve inhibition of key microbial enzymes; molecular docking studies indicate that these derivatives can form stable interaction networks with bacterial DNA gyrase and fungal lanosterol-14-alpha demethylase, critical proteins for microbial survival . Beyond infectious disease research, indole-based molecules are also explored in oncology. Specific substituted indoles act as potent and selective inhibitors of protein kinases like Haspin, an emerging target involved in regulating mitosis and tumor growth . Inhibition of such kinases can disrupt cancer cell proliferation and is often investigated in combination with established chemotherapeutic agents like paclitaxel to enhance antitumor efficacy . The structural features of this compound—including the lipophilic indole ring, the carboxamide linkage, and the diethylamino group—make it a valuable scaffold for designing new bioactive molecules and studying structure-activity relationships (SAR). This product is intended for chemical and biological research applications only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N,N-diethyl-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-4-16(5-2)14(17)12-10-15(3)13-9-7-6-8-11(12)13/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPQBIFTODRTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • N,N-Diethyl-1-methylindole-3-carboxamide has been studied for its potential antimicrobial properties. Research indicates that derivatives of indole can exhibit significant activity against various bacterial strains, making them candidates for developing new antimicrobial agents .
  • Antitumor Agents :
    • Indole derivatives are known to play a role in cancer therapy. This compound analogs have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neurological Applications :
    • Compounds like this compound may also influence neurological pathways. Studies suggest that certain indoles can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions like depression and anxiety .

Agrochemical Applications

  • Pesticide Development :
    • The compound's structural characteristics allow it to act as a precursor in the synthesis of agrochemicals. Research has shown that derivatives can be designed to target specific pests while minimizing toxicity to non-target organisms .
  • Herbicides :
    • Indole-based compounds have been explored for their herbicidal properties. This compound can be modified to enhance selectivity and efficacy against unwanted plant species, contributing to sustainable agricultural practices .

Data Table of Applications

Application AreaSpecific UseNotes
PharmaceuticalsAntimicrobial agentsEffective against various bacterial strains
Antitumor agentsInduces apoptosis and inhibits tumor growth
Neurological applicationsModulates neurotransmitter systems
AgrochemicalsPesticide developmentTargets specific pests
HerbicidesEnhances selectivity against unwanted plants

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of several indole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating potential as a lead compound for antibiotic development .
  • Cancer Research :
    In vitro studies on cancer cell lines treated with this compound showed a marked reduction in cell viability compared to untreated controls. This suggests that the compound may serve as a scaffold for developing novel anticancer drugs targeting specific pathways involved in tumor progression .
  • Herbicidal Activity :
    Field trials assessing the herbicidal efficacy of an indole derivative based on this compound showed promising results in controlling weed populations with minimal impact on crop yield, highlighting its potential as an environmentally friendly herbicide option .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the indole core and amide nitrogen significantly influence molecular properties. Below is a comparative analysis:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties (Inferred)
N,N-Diethyl-1-methylindole-3-carboxamide C₁₄H₁₈N₂O N,N-diethyl (amide), 1-methyl ~230.3* High lipophilicity (LogP ~3.0)
N,N-Diisopropyl-1H-indole-3-carboxamide C₁₅H₂₀N₂O N,N-diisopropyl (amide) 244.33 Increased steric bulk, LogP ~3.5
N-Methyl-1H-indole-3-carboxamide C₁₀H₁₀N₂O N-methyl (amide) 174.20 Lower lipophilicity (LogP ~1.8)
N,N-Diethyl-2,3-dihydroindole-1-carboxamide C₁₃H₁₈N₂O 2,3-dihydroindole, 1-carboxamide 218.29 Reduced aromaticity, LogP ~2.6

*Estimated based on structural analogs.

Key Observations:
  • Steric Effects : Diisopropyl groups (MW 244.33) introduce greater steric hindrance than diethyl groups, which may affect receptor binding kinetics .

Pharmacological Implications (Inferred)

  • Receptor Binding: Indole-3-carboxamides are explored as cannabinoid receptor ligands. For example, N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide () demonstrates affinity for central nervous system targets . Diethyl substitution may modulate selectivity.
  • Metabolic Stability : The methyl group at position 1 and diethyl groups on the amide may reduce cytochrome P450-mediated oxidation compared to unsubstituted analogs .

Critical Notes and Limitations

Data Gaps : The evidence lacks explicit data on this compound; comparisons rely on structural extrapolation.

Pharmacological Uncertainty : Functional studies (e.g., receptor binding, toxicity) are needed to validate inferred properties.

Analytical Challenges : Differentiation of ethyl/isopropyl substituents requires high-resolution mass spectrometry or 2D NMR .

Preparation Methods

Alkylation Using Sodium Hydride and Iodomethane

A widely adopted method involves the reaction of indole with iodomethane in the presence of sodium hydride (NaH) in dimethylformamide (DMF). This approach, adapted from the synthesis of N-methylindole-3-carbaldehyde derivatives, proceeds via deprotonation of the indole nitrogen followed by nucleophilic substitution.

Reaction Conditions

  • Base : NaH (2.5 equivalents)

  • Solvent : DMF, anhydrous

  • Methylating Agent : CH₃I (1.2 equivalents)

  • Temperature : 0°C to room temperature

  • Duration : 12 hours

This method achieves near-quantitative yields (>90%) for N-methylation, as confirmed by nuclear magnetic resonance (NMR) analysis.

Mechanochemical Methylation

Solid-state mechanochemical synthesis offers a solvent-free alternative. In a protocol analogous to the preparation of N-substituted indole-3-carboxaldehyde oximes, indole is ball-milled with NaOH and iodomethane.

Optimized Parameters

  • Milling Media : Tungsten carbide (WC)

  • Base : NaOH (3 equivalents)

  • Methylating Agent : CH₃I (1.5 equivalents)

  • Duration : 20 minutes

  • Yield : 95%

This method reduces side reactions and eliminates solvent waste, making it advantageous for scalable production.

The introduction of a formyl group at the 3-position of 1-methylindole is typically achieved via the Vilsmeier-Haack reaction. While not explicitly detailed in the provided sources, this step is inferred from analogous syntheses of indole-3-carbaldehyde derivatives.

Typical Protocol

  • Reagents : Phosphorus oxychloride (POCl₃), DMF

  • Conditions :

    • 1-Methylindole is dissolved in DMF under nitrogen.

    • POCl₃ is added dropwise at 0°C.

    • The mixture is heated to 80°C for 4 hours.

  • Workup : Quenching with ice water followed by neutralization yields 1-methylindole-3-carbaldehyde.

Formation of the Carboxamide

Acid Chloride Intermediate

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with diethylamine. This method mirrors the synthesis of 1-methylindazole-3-carboxylic acid derivatives.

Stepwise Procedure

  • Acid Chloride Formation :

    • 1-Methylindole-3-carboxylic acid (1 equivalent) is refluxed with SOCl₂ (3 equivalents) for 3 hours.

    • Excess SOCl₂ is removed under vacuum.

  • Amidation :

    • The acid chloride is dissolved in tetrahydrofuran (THF).

    • Diethylamine (2.5 equivalents) is added dropwise at 0°C.

    • Stirring at room temperature for 12 hours yields the crude product.

Yield : 85–90% after purification.

Direct Coupling Using EDCl/HOBt

An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for amide bond formation.

Conditions

  • Coupling Agents : EDCl (1.5 equivalents), HOBt (1.5 equivalents)

  • Base : N,N-Diisopropylethylamine (DIPEA, 3 equivalents)

  • Solvent : Dichloromethane (DCM)

  • Duration : 24 hours

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

StepMethodConditionsYieldReference
1-MethylindoleNaH/CH₃I in DMF0°C to RT, 12h>90%
1-MethylindoleMechanochemical (NaOH/CH₃I)Ball milling, 20min95%
AmidationAcid chloride/Et₂NHTHF, RT, 12h85–90%

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-diethyl-1-methylindole-3-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from indole derivatives. A common approach includes:

Alkylation of indole at the 1-position using methyl iodide under basic conditions.

Functionalization at the 3-position via carboxamide formation using N,N-diethylamine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid intermediate.

Purification via column chromatography (e.g., silica gel) and characterization using NMR and mass spectrometry .

  • Optimization Strategies :

  • Adjust reaction temperature (e.g., 0–25°C for coupling steps) and solvent polarity (e.g., DMF for solubility).
  • Monitor intermediates with TLC and optimize stoichiometry to reduce side products.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at indole 1-position, diethylamide at 3-position). Aromatic protons in indole typically appear between δ 7.2–8.0 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₈N₂O, expected [M+H]⁺ = 231.1497).
  • HPLC-PDA : Assess purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How do structural modifications at the indole 3-carboxamide position influence pharmacological activity?

  • Methodological Answer :

  • Compare analogs (e.g., N-pentyl vs. N,N-diethyl groups) using in vitro binding assays (e.g., cannabinoid receptor CB1/CB2).
  • Key parameters:
  • Lipophilicity : LogP values predict membrane permeability (e.g., diethyl groups may enhance CNS penetration).
  • Steric Effects : Bulkier substituents (e.g., naphthalen-1-yl) may alter receptor binding kinetics .
  • Case Study : In N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide, the naphthyl group increased affinity for CB1 receptors by 15-fold compared to smaller alkyl chains .

Q. How can researchers resolve discrepancies in reported bioactivity data for indole-3-carboxamide derivatives across studies?

  • Methodological Answer :

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., assay conditions).

Experimental Replication : Standardize protocols (e.g., cell lines, incubation time) for IC50 determinations.

Structural Validation : Re-characterize disputed compounds via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical confirmation) .

Q. What in vitro and in vivo models are appropriate to assess the compound’s interaction with biological targets?

  • Methodological Answer :

  • In Vitro :
  • Molecular Docking : Predict binding modes with receptors (e.g., serotonin 5-HT₃) using software like AutoDock Vina .
  • Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify inhibition of inflammatory cytokines (e.g., TNF-α).
  • In Vivo :
  • Rodent Models : Evaluate analgesic efficacy in tail-flick tests or neuropathic pain models. Dose ranges (1–10 mg/kg, i.p.) and pharmacokinetic profiling (T₁/₂, AUC) are critical .

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